molecular formula C10H12NOP B2893836 3-Dimethylphosphoryl-5-ethynylaniline CAS No. 2287299-64-1

3-Dimethylphosphoryl-5-ethynylaniline

Cat. No.: B2893836
CAS No.: 2287299-64-1
M. Wt: 193.186
InChI Key: SWCDRJVRXZAWMZ-UHFFFAOYSA-N
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Description

3-Dimethylphosphoryl-5-ethynylaniline is a chemical compound with the molecular formula C10H12NOP. It is also known by its IUPAC name, (3-amino-5-ethynylphenyl)dimethylphosphine oxide . This compound is characterized by the presence of a dimethylphosphoryl group and an ethynyl group attached to an aniline ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylphosphoryl-5-ethynylaniline typically involves the reaction of 3-amino-5-ethynylphenyl with dimethylphosphine oxide. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature to ensure the stability of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Dimethylphosphoryl-5-ethynylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, amine derivatives, and substituted aniline compounds .

Scientific Research Applications

3-Dimethylphosphoryl-5-ethynylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Dimethylphosphoryl-5-ethynylaniline involves its interaction with specific molecular targets. The dimethylphosphoryl group can form hydrogen bonds and coordinate with metal ions, while the ethynyl group can participate in π-π interactions. These interactions influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Dimethylphosphoryl-4-ethynylaniline
  • 3-Dimethylphosphoryl-5-propynylaniline
  • 3-Dimethylphosphoryl-5-butynylaniline

Uniqueness

3-Dimethylphosphoryl-5-ethynylaniline is unique due to the specific positioning of the ethynyl group on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-dimethylphosphoryl-5-ethynylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NOP/c1-4-8-5-9(11)7-10(6-8)13(2,3)12/h1,5-7H,11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCDRJVRXZAWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC(=CC(=C1)N)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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